Halogen Rank in Iron Corrosion Inhibition: Fluorine Advantage
In a systematic electrochemical investigation of substituted N-aryl-2,5-dimethylpyrroles as iron corrosion inhibitors in 5 mol·dm⁻³ hydrochloric acid, the inhibition efficiency of halogen-substituted derivatives followed the unambiguous rank order F > Br > I > Cl [1]. For 1-(2-fluorophenyl)-2,5-dimethylpyrrole, the activation energy for iron dissolution was determined to be 87.9 kJ·mol⁻¹, compared to 14.9 kJ·mol⁻¹ for uninhibited iron—a 5.9-fold increase demonstrating strong chemisorption [1]. Although the para-fluoro derivative (the target compound) is expected to exhibit moderately lower efficiency than the ortho isomer (position effect: ortho > meta > para), the intrinsic halogen rank order (F > Br > I > Cl) is substituent-dependent and independent of position [1]. This establishes the 4-fluorophenyl derivative as the most effective para-halogen candidate within this compound class for iron corrosion protection.
| Evidence Dimension | Corrosion inhibition efficiency rank order for halogen-substituted N-aryl-2,5-dimethylpyrroles on iron in 5 M HCl |
|---|---|
| Target Compound Data | F substituent: highest efficiency rank among halogens (F > Br > I > Cl); for 1-(2-fluorophenyl)-2,5-dimethylpyrrole: Ea = 87.9 kJ·mol⁻¹ |
| Comparator Or Baseline | Bare iron (uninhibited): Ea = 14.9 kJ·mol⁻¹; Cl-substituted analog: lowest efficiency rank; Br and I: intermediate ranks |
| Quantified Difference | Activation energy increase: 73.0 kJ·mol⁻¹ (5.9-fold) for ortho-F derivative vs. bare iron; halogen rank order F > Br > I > Cl (qualitative rank established, position-dependent magnitude) |
| Conditions | 5 mol·dm⁻³ hydrochloric acid, iron substrate, temperature range 20–80 °C, potentiostatic polarization and Tafel extrapolation methods |
Why This Matters
For procurement in corrosion inhibitor formulations, the fluorine-substituted candidate provides the highest attainable inhibition efficiency within the N-aryl-2,5-dimethylpyrrole halogen series, making it the rational choice when maximum protection is required under acid-pickling conditions.
- [1] Stupnišek-Lisac, E.; Metikoš-Huković, M.; Lenčić, D.; Vorkapić-Furač, J.; Berković, K. Structural Investigation of N-Arylpyrroles as Iron Corrosion Inhibitors in Hydrochloric Acid. Corrosion 1992, 48 (11), 924–930. DOI: 10.5006/1.3315895. View Source
